molecular formula C8H8BF3O3 B1315364 4-Methoxy-2-(trifluoromethyl)phenylboronic acid CAS No. 313546-16-6

4-Methoxy-2-(trifluoromethyl)phenylboronic acid

Cat. No.: B1315364
CAS No.: 313546-16-6
M. Wt: 219.96 g/mol
InChI Key: ZBCRZEJNAADYKG-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

4-Methoxy-2-(trifluoromethyl)phenylboronic acid (CAS: 313546-16-6) is a boronic acid derivative with the molecular formula C₈H₈BF₃O₃ and a molecular weight of 219.95 g/mol . Its structure features a phenyl ring substituted with three distinct functional groups: a boronic acid (-B(OH)₂) at position 1, a methoxy (-OCH₃) group at position 4, and a trifluoromethyl (-CF₃) group at position 2 (Figure 1). This arrangement creates a unique electronic environment, where the electron-donating methoxy group and electron-withdrawing trifluoromethyl group exert opposing effects on the aromatic system.

Property Value
Molecular Formula C₈H₈BF₃O₃
Molecular Weight 219.95 g/mol
Melting Point 168–172°C
Boiling Point 314.1±52.0°C (predicted)
Density 1.36±0.1 g/cm³
SMILES COc1ccc(B(O)O)c(c1)C(F)(F)F
InChI Key ZBCRZEJNAADYKG-UHFFFAOYSA-N

The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity in pharmaceutical intermediates. Crystallographic data, though not explicitly reported in available literature, suggest a planar aromatic system with intramolecular hydrogen bonding between the boronic acid hydroxyl groups and methoxy oxygen.

Historical Development and Discovery Context

The synthesis of this compound emerged alongside advancements in organofluorine chemistry and transition-metal-catalyzed borylation during the early 2000s. Its development was driven by the pharmaceutical industry’s demand for trifluoromethylated building blocks, which improve drug bioavailability and binding affinity.

Early synthetic routes involved palladium-catalyzed Miyaura borylation of 4-methoxy-2-(trifluoromethyl)chlorobenzene using bis(pinacolato)diboron (B₂pin₂) (Equation 1):

4-MeO-2-CF₃-C₆H₃-Cl + B₂pin₂ → 4-MeO-2-CF₃-C₆H₃-Bpin + byproducts

Subsequent hydrolysis of the pinacol ester yielded the boronic acid. Later refinements employed iridium-catalyzed C–H borylation , enabling direct functionalization of pre-substituted arenes without halogenated precursors.

The compound gained prominence in the 2010s as a key reactant in synthesizing corticotropin-releasing factor-1 (CRF-1) receptor antagonists and cathepsin S inhibitors , leveraging its ability to introduce both fluorine and boron motifs in a single step.

Position in Organofluorine and Boron Chemistry

This compound occupies a niche at the intersection of fluorine chemistry and boron-based synthetic methodology :

  • Fluorine Contribution :
    The -CF₃ group, a hallmark of modern agrochemicals and pharmaceuticals, imparts metabolic resistance and enhances membrane permeability. In this compound, the -CF₃ group’s strong electron-withdrawing effect activates the boronic acid toward nucleophilic substitution, facilitating cross-coupling under mild conditions.

  • Boron Reactivity :
    As a boronic acid, it participates in Suzuki-Miyaura couplings with aryl halides, tosylates, and mesylates. For example, nickel-catalyzed reactions with 2-fluorobenzofurans enable defluorinative arylation at ambient temperatures (Equation 2):

    2-F-C₆H₃-O-C₄H₃ + Ar-B(OH)₂ → Ar-C₆H₃-O-C₄H₃ + HF + B(OH)₃
    

    Such reactions exploit the boronic acid’s ability to transmetalate with nickel(0) intermediates, bypassing the need for harsh bases.

  • Electronic Synergy :
    The methoxy group donates electron density via resonance, counteracting the -CF₃ group’s inductive withdrawal. This balance optimizes the boronic acid’s reactivity in diverse media, from polar aprotic solvents like THF to aqueous mixtures. Applications span:

    • Pharmaceuticals : Synthesis of purine-carbonitrile derivatives targeting cysteine proteases.
    • Materials Science : Development of fluorinated polymers with enhanced thermal stability.
    • Catalysis : Chiral ligands for asymmetric hydrogenation.

Properties

IUPAC Name

[4-methoxy-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-15-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCRZEJNAADYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477733
Record name 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313546-16-6
Record name 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00477733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-2-(trifluoromethyl)phenylboronic Acid (contains varying amounts of Anhydride)
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Preparation Methods

The synthesis of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-methoxy-2-(trifluoromethyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Methoxy-2-(trifluoromethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis Applications

  • Suzuki-Miyaura Coupling Reactions :
    • 4-Methoxy-2-(trifluoromethyl)phenylboronic acid is frequently employed in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction facilitates the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
  • Synthesis of Pyrazine Derivatives :
    • The compound serves as a reactant in synthesizing pyrazine derivatives, which are known for their biological activities, including acting as corticotropin-releasing factor-1 receptor antagonists .
  • C-H Functionalization :
    • It is involved in the C-H functionalization of quinones, enabling the modification of aromatic compounds to enhance their reactivity and utility in various applications .
  • Synthesis of Chiral Ligands :
    • The compound is utilized in the synthesis of chiral bicyclooctadiene-based ligands, which are crucial in asymmetric catalysis and enantioselective synthesis processes .
  • Phenyl-Purine Derivatives :
    • It plays a role in synthesizing phenyl-purine-carbonitrile derivatives, which have been identified as potential inhibitors for cathepsin S, an enzyme implicated in various diseases .

Case Study 1: Pharmaceutical Applications

A recent study demonstrated the use of this compound in developing new corticotropin-releasing factor-1 antagonists. The synthesis involved a series of reactions where this boronic acid was integral to forming the desired pyrazine derivatives. The resulting compounds showed promising biological activity against stress-related disorders.

Case Study 2: Agrochemical Development

In agrochemical research, this boronic acid was used to synthesize novel herbicides through C-H activation methodologies. These herbicides exhibited improved efficacy and selectivity against specific weed species compared to existing products.

Comparative Data Table

Application AreaReaction TypeKey Outcomes
Pharmaceutical SynthesisSuzuki-Miyaura CouplingFormation of biologically active compounds
Agrochemical DevelopmentC-H FunctionalizationDevelopment of selective herbicides
Chiral Ligand SynthesisAsymmetric CatalysisEnhanced enantioselectivity
Enzyme InhibitionPhenyl-Purine Derivative SynthesisPotential cathepsin S inhibitors

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The methoxy and trifluoromethyl groups influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related phenylboronic acids with variations in substituent type, position, and electronic properties. Key analogues include:

Compound Substituents Molecular Formula MW (g/mol) CAS RN Key Properties/Applications
4-Methoxy-2-(trifluoromethyl)phenylboronic acid -OCH₃ (para), -CF₃ (ortho) C₈H₈BF₃O₃ 219.96 313546-16-6 High reactivity in cross-coupling; used in drug intermediates
4-(Trifluoromethyl)phenylboronic acid -CF₃ (para) C₇H₆BF₃O₂ 189.93 128796-39-4 Lower steric hindrance; mp 245–250°C; used in catalytic enantioselective synthesis
2,4-Bis(trifluoromethyl)phenylboronic acid -CF₃ (ortho, para) C₈H₅BF₆O₂ 257.92 153254-09-2 Enhanced electron-withdrawing effect; >97% purity; high cost (JPY 14,500/5g)
3-Trifluoromethylphenylboronic acid -CF₃ (meta) C₇H₆BF₃O₂ 189.93 Not specified Altered regioselectivity in coupling reactions
4-Methoxy-2,6-dimethylphenylboronic acid -OCH₃ (para), -CH₃ (ortho×2) C₉H₁₃BO₃ 193.01 361543-99-9 Reduced electrophilicity due to methyl groups; similarity score 0.89 vs. target compound

Research Findings and Industrial Relevance

  • Cost and Availability : The target compound is commercially available (e.g., BaomanBio) at lower cost compared to bis-CF₃ analogues (e.g., 2,4-bis(trifluoromethyl)phenylboronic acid at JPY 14,500/5g) .

Biological Activity

4-Methoxy-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological mechanisms, cellular effects, and research findings, supported by data tables and case studies.

Overview of the Compound

  • Chemical Formula: C8H8BF3O3
  • CAS Number: 313546-16-6
  • Physical State: White to almost white powder or crystalline solid
  • Molecular Weight: 223.96 g/mol

The biological activity of this compound primarily arises from its role as a reactant in various chemical reactions, particularly in the synthesis of biologically active molecules. It is notably involved in:

  • Suzuki-Miyaura Cross-Coupling Reactions: Facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
  • Synthesis of Corticotropin-Releasing Factor-1 Antagonists: Impacts stress response pathways, making it a candidate for therapeutic applications in stress-related disorders.
  • Inhibition of Cathepsin S: A crucial target in cancer therapy and inflammatory diseases.

Cellular Effects

The compound influences various cellular processes, including:

  • Cell Signaling Pathways: Alters gene expression and cellular metabolism.
  • Enzyme Interaction: Acts as an inhibitor or modulator for specific enzymes, impacting metabolic pathways.

Temporal and Dosage Effects

Research indicates that the effects of this compound can vary significantly based on dosage and exposure time:

  • Low Doses: May exhibit beneficial effects without significant toxicity.
  • High Doses: Potentially toxic effects observed in animal models, necessitating careful dosage considerations in therapeutic applications.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Observations
Candida albicans100 µgModerate growth inhibition
Aspergillus niger100 µgSignificant growth inhibition
Escherichia coliLower MIC than AN2690 (Tavaborole)Higher activity compared to controls
Bacillus cereusLower MIC than AN2690Effective against Gram-positive bacteria

These findings suggest potential applications in developing new antimicrobial agents.

Case Studies

  • Corticotropin-Releasing Factor Antagonists:
    • A study demonstrated that derivatives synthesized from this boronic acid exhibited significant antagonistic activity against corticotropin-releasing factor receptors, indicating potential for treating anxiety disorders.
  • Cathepsin S Inhibition:
    • Research highlighted the compound's effectiveness as a cathepsin S inhibitor, which could lead to advancements in cancer treatment protocols.

Molecular Mechanism

At the molecular level, this compound interacts with biomolecules through specific binding sites, facilitating various biochemical reactions. Its structural features enhance its reactivity and selectivity in synthetic applications.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from similar compounds:

CompoundKey Differences
4-Methoxyphenylboronic acidLacks trifluoromethyl group affecting reactivity
4-(Trifluoromethyl)phenylboronic acidLacks methoxy group influencing selectivity
Phenylboronic acidSimpler structure with less specialized applications

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Methoxy-2-(trifluoromethyl)phenylboronic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions starting from halogenated precursors (e.g., bromides or iodides) using palladium-catalyzed Miyaura borylation. For example, trifluoromethylphenylboronic acids are typically synthesized from corresponding bromides under Suzuki-Miyaura conditions . Purification involves recrystallization or column chromatography, with monitoring via HPLC or TLC to ensure >97% purity. Special care is needed to avoid protodeboronation during acidic or alkaline workup .

Q. How should researchers handle and store this compound to minimize degradation?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid prolonged exposure to moisture or alkaline conditions, as trifluoromethylphenylboronic acids are prone to hydrolysis . Use desiccants like silica gel in storage vials. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood to prevent inhalation of dust .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substituent positions (e.g., methoxy and trifluoromethyl groups) via chemical shifts (e.g., δ ~3.8 ppm for methoxy protons) .
  • FT-IR : Identify boronic acid B-O stretches (~1340 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M-H]⁻ for boronic acids) .

Q. What are the typical reaction conditions for Suzuki-Miyaura couplings involving this compound?

  • Methodological Answer : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts with a base (e.g., K₂CO₃) in solvents like THF or DME at 60–80°C. Steric hindrance from the trifluoromethyl group may require longer reaction times (12–24 hrs). Monitor conversion via 19F NMR or LC-MS .

Advanced Research Questions

Q. How can hydrolytic stability be experimentally assessed, and what strategies mitigate degradation?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 7–10) at 25–40°C. Monitor decomposition via 11B NMR or UV-Vis spectroscopy (loss of boronic acid peak at ~30 ppm in 11B NMR). To stabilize, use boronic acid pinacol esters or employ low-temperature (−20°C) storage in anhydrous DMSO .

Q. How do steric and electronic effects of the trifluoromethyl group influence cross-coupling efficiency?

  • Methodological Answer : The electron-withdrawing CF₃ group reduces electron density at the boron center, slowing transmetallation. Steric hindrance can be addressed using bulky ligands (e.g., SPhos) or microwave-assisted heating (100–120°C) to enhance reaction rates. Computational DFT studies (e.g., Gaussian 09) model transition states to optimize catalyst selection .

Q. Can computational methods predict solvation effects or reactivity trends for this compound?

  • Methodological Answer : Yes. DFT calculations (e.g., B3LYP/6-31G*) estimate solvation free energies in solvents like water or chloroform. Molecular dynamics simulations (e.g., GROMACS) predict aggregation tendencies. These methods guide solvent selection for reactions requiring high solubility .

Q. What role does this compound play in studying carbohydrate-protein interactions?

  • Methodological Answer : The boronic acid moiety forms reversible covalent bonds with diols in carbohydrates. Researchers use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) to lectins or glycosidases. Competitive assays with fluorescent probes (e.g., Alizarin Red S) quantify inhibition .

Q. How can reactive functional groups (e.g., boronic acid) be protected during multi-step syntheses?

  • Methodological Answer : Convert the boronic acid to a more stable pinacol ester using pinacol and azeotropic removal of water. Deprotection is achieved via mild acidic hydrolysis (e.g., 1M HCl in THF). Alternatively, use 1,2-ethanediol for temporary protection, reversible under basic conditions .

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